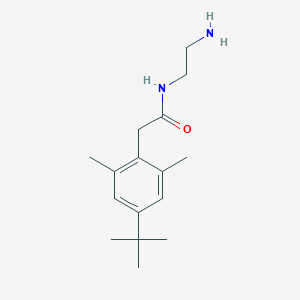

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Beschreibung

BenchChem offers high-quality N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15(19)18-7-6-17/h8-9H,6-7,10,17H2,1-5H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETWQXPEVKRTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(=O)NCCN)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70241322 | |

| Record name | N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94266-17-8 | |

| Record name | N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94266-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-2-(4-(tert-butyl)-2,6-dimethylphenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094266178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70241322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-AMINOETHYL)-2-(4-(TERT-BUTYL)-2,6-DIMETHYLPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C35A4W5KUD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a significant compound often identified as a metabolite or impurity in pharmaceutical preparations. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, analytical characterization, and potential biological relevance.

Introduction and Compound Identification

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, also known by its European Pharmacopoeia designation as Xylometazoline impurity A, is a molecule of interest due to its structural relationship with the widely used nasal decongestant, Xylometazoline.[1][2] Understanding the chemical properties of this compound is crucial for quality control in pharmaceutical manufacturing and for a complete toxicological and pharmacological profiling of the parent drug.

The structural features of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide include a substituted benzene ring with two methyl groups and a tert-butyl group, which imparts significant hydrophobicity.[3] The presence of an aminoethyl acetamide side chain introduces a basic and polar functional group, influencing its solubility and potential for biological interactions.[3]

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide | [4] |

| CAS Number | 94266-17-8 | [4][5] |

| Molecular Formula | C₁₆H₂₆N₂O | [4] |

| Molecular Weight | 262.39 g/mol | [4] |

| InChIKey | ZETWQXPEVKRTDM-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. For N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a combination of predicted and experimentally derived data provides a comprehensive profile.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point (Predicted) | 440.5 ± 45.0 °C at 760 mmHg | [5][6] |

| Density (Predicted) | 0.993 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 15.40 ± 0.46 | [5] |

| LogP (Predicted) | 2.64 - 3.75890 | [6][7] |

| Topological Polar Surface Area | 55.1 Ų | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Rotatable Bond Count | 5 | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [5] |

| Storage Temperature | 2-8°C | [5] |

| Stability | Chemically stable under standard ambient conditions (room temperature) | [8] |

Synthesis and Purification

Proposed Synthesis Pathway

The synthesis can be envisioned as a multi-step process starting from 1-tert-butyl-3,5-dimethylbenzene.

Caption: Proposed synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Step-by-Step Synthetic Protocol (Hypothetical)

The following protocol is a scientifically informed projection based on established organic chemistry principles and related synthesis procedures.

Step 1: Synthesis of (4-tert-butyl-2,6-dimethylphenyl)acetonitrile

-

Chloromethylation: React 1-tert-butyl-3,5-dimethylbenzene with a suitable chloromethylating agent (e.g., formaldehyde and HCl) to introduce a chloromethyl group onto the aromatic ring.

-

Cyanation: The resulting 2-(chloromethyl)-1-tert-butyl-3,5-dimethylbenzene is then reacted with a cyanide salt, such as sodium cyanide, to yield (4-tert-butyl-2,6-dimethylphenyl)acetonitrile.[9]

Step 2: Hydrolysis to (4-tert-butyl-2,6-dimethylphenyl)acetic acid

-

The nitrile group of (4-tert-butyl-2,6-dimethylphenyl)acetonitrile is hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, (4-tert-butyl-2,6-dimethylphenyl)acetic acid.

Step 3: Amide Coupling

-

The carboxylic acid is activated, for example, by conversion to its acyl chloride or by using a peptide coupling agent.

-

The activated carboxylic acid is then reacted with an excess of ethylenediamine to form the final product, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Step 4: Purification

-

The crude product can be purified using column chromatography or recrystallization to achieve the desired purity.

Mechanism of Action (Inferred)

Direct pharmacological studies on N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide are not extensively documented. However, as a metabolite of Xylometazoline, its mechanism of action is likely related to that of the parent compound.[1]

Xylometazoline is a potent α-adrenergic receptor agonist.[10] It acts on the α₁ and α₂ adrenergic receptors in the nasal mucosa, leading to vasoconstriction of the blood vessels.[10] This reduction in blood flow decreases the swelling of the nasal passages, thereby alleviating nasal congestion.[10]

It is plausible that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide may retain some affinity for α-adrenergic receptors, although likely with a different potency and selectivity profile compared to Xylometazoline. Further research is required to elucidate its specific pharmacological activity.

Caption: Inferred mechanism of action based on its parent compound, Xylometazoline.

Analytical Methodologies

Accurate and robust analytical methods are essential for the quantification and identification of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, particularly in the context of pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is a well-suited technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been described for the analysis of this compound.[7]

Table 3: HPLC Method Parameters

| Parameter | Specification | Source(s) |

| Column | Newcrom R1 | [7] |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | [7] |

| MS Compatibility | Phosphoric acid can be replaced with formic acid | [7] |

| Application | Suitable for impurity isolation and pharmacokinetic studies | [7] |

Detailed HPLC Protocol

The following is a representative protocol based on the available information. Method optimization and validation are necessary for specific applications.

-

Preparation of Mobile Phase:

-

Prepare a suitable mixture of acetonitrile, HPLC-grade water, and phosphoric acid (or formic acid for MS applications). The exact ratio should be optimized to achieve good separation.

-

Degas the mobile phase before use.

-

-

Sample Preparation:

-

Dissolve the sample containing N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide in a suitable solvent, preferably the mobile phase, to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Set the column temperature (e.g., ambient or a controlled temperature).

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample.

-

Detect the analyte using a suitable detector (e.g., UV-Vis at an appropriate wavelength).

-

-

Data Analysis:

-

Identify the peak corresponding to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide based on its retention time.

-

Quantify the analyte by comparing its peak area to that of a certified reference standard.

-

Caption: General workflow for the HPLC analysis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Toxicological and Pharmacokinetic Profile

Toxicology

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is classified as toxic if swallowed.[11] The GHS hazard statement is H301.[12] Appropriate safety precautions, including wearing personal protective equipment and handling in a well-ventilated area, should be observed.

Pharmacokinetics

Specific pharmacokinetic studies on N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide are limited. As a metabolite of Xylometazoline, its pharmacokinetic profile is inherently linked to that of the parent drug. Xylometazoline undergoes extensive first-pass metabolism in the liver, with an elimination half-life of approximately 2-3 hours. The metabolites are primarily excreted in the urine. It is expected that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide follows a similar excretion pathway.

Conclusion

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a compound of significant interest in the pharmaceutical sciences, primarily due to its association with Xylometazoline. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, an inferred mechanism of action, and established analytical methodologies. Further research into its specific pharmacology, toxicology, and pharmacokinetics is warranted to fully understand its biological implications.

References

-

SIELC Technologies. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

-

Chemsrc. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

-

R Discovery. Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review. [Link]

-

ChemAnalyst. Cas 94266-17-8: N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. [Link]

-

Wikipedia. Xylometazoline. [Link]

-

PubChem. N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. [Link]

-

LookChem. Cas 94266-17-8,N-(2-aminoethyl). [Link]

- Google Patents. CN101928247B - Synthetic method of xylometazoline hydrochloride compound.

-

PubChem. Xylometazoline. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 丁苄唑啉杂质A European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]

- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide CAS#: 94266-17-8 [m.chemicalbook.com]

- 6. CAS#:94266-17-8 | N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide | Chemsrc [chemsrc.com]

- 7. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide | SIELC Technologies [sielc.com]

- 8. Separation of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. CN101928247B - Synthetic method of xylometazoline hydrochloride compound - Google Patents [patents.google.com]

- 10. Xylometazoline - Wikipedia [en.wikipedia.org]

- 11. drugfuture.com [drugfuture.com]

- 12. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide | 94266-17-8 [chemicalbook.com]

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide CAS 94266-17-8

<Technical Guide: N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (CAS 94266-17-8)

A Comprehensive Analysis for Drug Development Professionals

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a niche chemical compound primarily recognized as an impurity of the pharmaceutical agent Xylometazoline.[1] Despite its limited direct research focus, its molecular architecture—a substituted xylylacetamide core—bears a striking resemblance to Class Ib antiarrhythmic and local anesthetic agents like Lidocaine. This guide provides a detailed examination of the compound, leveraging structural analogy and established chemical principles to infer its physicochemical properties, potential synthesis pathways, putative mechanism of action, and prospective pharmacological applications. By dissecting its constituent moieties, we offer a predictive framework for its behavior, highlighting the strategic importance of the 2,6-dimethylphenyl group, the N-aminoethyl side chain, and the para-substituted tert-butyl group in defining its potential bioactivity and metabolic fate. This document serves as a foundational resource for researchers exploring novel therapeutic agents and for analytical scientists developing methods for related compounds.

Introduction and Molecular Overview

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, identified by CAS number 94266-17-8, is an organic compound with the molecular formula C₁₆H₂₆N₂O.[2] Its structure is characterized by a central 2,6-dimethylaniline (xylidine) ring, which is N-acylated and further substituted with a bulky tert-butyl group at the 4-position of the phenyl ring. The acetamide nitrogen is linked to an ethylamine moiety.

This specific arrangement of functional groups places it in the family of acetamide derivatives, a scaffold present in numerous biologically active molecules.[3] The most critical structural comparison is to Lidocaine, a widely used local anesthetic and Class Ib antiarrhythmic drug.[4] The core of both molecules is a 2,6-xylylacetamide unit. The primary distinctions in the title compound are the presence of a 4-tert-butyl group on the aromatic ring and a primary amine on the N-alkyl side chain, as opposed to Lidocaine's N,N-diethyl group. These modifications are not trivial and are predicted to significantly influence the compound's lipophilicity, pKa, receptor binding affinity, and metabolic stability.

The tert-butyl group, in particular, is a common motif in medicinal chemistry used to increase steric bulk, enhance metabolic stability, or improve potency by occupying specific hydrophobic pockets in target proteins.[5][6] However, it can also introduce metabolic liabilities, often being a target for cytochrome P450-mediated hydroxylation.[7][8]

Physicochemical and Analytical Profile

While extensive experimental data for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is not publicly available, its key properties can be predicted or are listed in chemical databases. These parameters are crucial for designing analytical methods, predicting pharmacokinetic behavior, and formulating the compound for experimental assays.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₆N₂O | Alfa Chemistry[2] |

| Molecular Weight | 262.39 g/mol | Alfa Chemistry[2] |

| Predicted Boiling Point | 440.5 ± 45.0 °C | ChemicalBook[9] |

| Predicted Density | 0.993 ± 0.06 g/cm³ | ChemicalBook[9] |

| Predicted pKa | 15.40 ± 0.46 | ChemicalBook[9] |

| Topological Polar Surface Area | 55.1 Ų | Alfa Chemistry[2] |

| Predicted LogP | 3.75890 | Chemsrc[10] |

| Solubility | Slightly soluble in Chloroform and Methanol | ChemicalBook[9] |

Analytical Characterization Workflow

The structural confirmation and purity assessment of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide would rely on a standard suite of analytical techniques.

Protocol 1: Analytical Characterization

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for purity analysis.[11]

-

Column: Newcrom R1 or equivalent C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with an acid modifier like formic acid (for MS compatibility) or phosphoric acid.[11]

-

Detection: UV detection at a wavelength determined by a UV scan of the analyte.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be effective for determining the molecular weight. The expected [M+H]⁺ ion would be at m/z 263.21. Fragmentation patterns can help confirm the structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Would confirm the presence of all proton environments, including the characteristic singlets for the tert-butyl group, the two methyl groups on the xylyl ring, and the methylene protons of the acetamide and ethylamine fragments.

-

¹³C-NMR: Would show the expected number of carbon signals, confirming the overall carbon skeleton.

-

-

Infrared (IR) Spectroscopy: Key stretches would include N-H stretching for the primary amine and the amide, C=O stretching for the amide carbonyl, and C-H stretches for the aromatic and aliphatic portions.

The following diagram outlines the logical workflow for the comprehensive analysis of the compound.

Caption: Workflow for Synthesis, Purification, and Analysis.

Postulated Synthesis Pathway

While specific synthesis literature for this exact molecule is scarce, a logical and efficient pathway can be designed based on the well-established synthesis of Lidocaine and its analogs.[4][12] The most direct approach involves a two-step process starting from the corresponding aniline derivative, 4-tert-butyl-2,6-dimethylaniline.

Step 1: Acylation of 4-tert-butyl-2,6-dimethylaniline The synthesis begins with the acylation of 4-tert-butyl-2,6-dimethylaniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.[4] The aniline nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A mild base like sodium acetate or a tertiary amine is typically used to neutralize the HCl byproduct.

Step 2: Nucleophilic Substitution with Ethylenediamine The resulting intermediate, 2-chloro-N-(4-tert-butyl-2,6-dimethylphenyl)acetamide, is then subjected to a nucleophilic substitution reaction with an excess of ethylenediamine. The primary amine of ethylenediamine displaces the chloride ion to form the final product. Using an excess of ethylenediamine is crucial to minimize the formation of the di-substituted byproduct.

Caption: Postulated two-step synthesis pathway.

Putative Mechanism of Action and Biological Significance

The structural similarity to Lidocaine strongly suggests that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide would function as a blocker of voltage-gated sodium channels.[4][13]

Sodium Channel Blockade

Class I antiarrhythmic drugs exert their effect by binding to fast sodium channels (Nav1.5 in cardiac tissue), which are responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[13] By blocking these channels, the drug reduces the maximum rate of depolarization, slows conduction velocity, and can suppress ectopic pacemaker activity.

The molecule likely possesses key pharmacophoric features:

-

Aromatic Ring: The 4-tert-butyl-2,6-xylyl group provides the necessary lipophilicity to partition into the cell membrane and interact with the channel protein. The tert-butyl group may enhance this lipophilicity and provide a steric anchor within a hydrophobic pocket of the channel.[5]

-

Amide Linker: This linker is a common feature in local anesthetics and is crucial for proper orientation and binding.

-

Terminal Amine: The aminoethyl group is hydrophilic and contains a nitrogen atom that would be protonated at physiological pH. This positive charge is critical for binding to a specific site within the inner pore of the sodium channel, effectively plugging it.

Based on the kinetics of Lidocaine, this compound would likely be classified as a Class Ib agent.[14] Class Ib drugs exhibit fast association and dissociation kinetics with the sodium channel.[15] This means they bind preferentially to channels that are in the open or inactivated state—states that are more prevalent in rapidly firing or depolarized (ischemic) tissue. This property makes them particularly effective for treating ventricular arrhythmias that occur post-myocardial infarction, with minimal effect on normal cardiac tissue.[14][16]

Caption: Putative mechanism of Class Ib sodium channel blockade.

Potential Applications and Future Research

Given its theoretical profile, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide warrants investigation in several therapeutic areas.

-

Antiarrhythmic Agent: Its primary potential lies as a Class Ib antiarrhythmic for the treatment of ventricular tachyarrhythmias, particularly in the context of myocardial ischemia.

-

Local Anesthetic: The fundamental mechanism of local anesthesia is also sodium channel blockade in peripheral nerves. This compound could be explored for topical, infiltrative, or nerve block applications.

-

Research Chemical: It can serve as a valuable tool compound for studying the structure-activity relationships (SAR) of sodium channel blockers. The specific contributions of the 4-tert-butyl group and the primary terminal amine can be systematically investigated.

Proposed Experimental Validation

To validate these hypotheses, a structured research program should be undertaken.

Protocol 2: In Vitro Pharmacological Profiling

-

Target Binding:

-

Assay: Radioligand binding assay using [³H]-batrachotoxin or a similar ligand that binds to the sodium channel, to determine the binding affinity (Ki) of the test compound.

-

-

Functional Activity (Electrophysiology):

-

Assay: Whole-cell patch-clamp electrophysiology on cell lines expressing Nav1.5 channels (e.g., HEK-293 cells) or on isolated cardiomyocytes.

-

Objective: To determine the IC₅₀ for sodium current inhibition and to characterize the voltage- and use-dependency of the block, confirming its Class Ib profile (fast kinetics, preference for inactivated state).

-

-

Metabolic Stability:

-

Assay: Incubation with human liver microsomes followed by LC-MS analysis to determine the rate of metabolic degradation and identify major metabolites.[7] This will assess the impact of the tert-butyl group on the compound's pharmacokinetic profile.

-

Conclusion

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide (CAS 94266-17-8) represents an intriguing, albeit understudied, chemical entity. While currently known primarily as a pharmaceutical impurity, its structural analogy to Lidocaine provides a strong rationale for its potential as a voltage-gated sodium channel blocker with Class Ib antiarrhythmic and local anesthetic properties. The presence of the 4-tert-butyl moiety is a key structural feature that likely modulates its potency and metabolic profile. This technical guide synthesizes available data with established pharmacological principles to provide a robust framework for its synthesis, analysis, and potential biological activity. Further empirical investigation, beginning with the in vitro protocols outlined herein, is necessary to validate its therapeutic potential and establish a comprehensive understanding of its place within the landscape of acetamide-based drug candidates.

References

-

Chemsrc. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide | 94266-17-8. Chemsrc.com. Available from: [Link].

-

Hypha Discovery. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available from: [Link].

-

CV Pharmacology. Class I Antiarrhythmics (Sodium-Channel Blockers). CVPharmacology.com. Available from: [Link].

-

Touré, B. B., & Hall, D. G. (2009). Solid-Phase Synthesis of Lidocaine and Procainamide Analogues Using Backbone Amide Linker (BAL) Anchoring. Journal of Combinatorial Chemistry, 11(5), 823-834. Available from: [Link].

-

PubChem. N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. National Center for Biotechnology Information. Available from: [Link].

- Google Patents. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition. Google Patents.

-

Shaffer, C. L., et al. (2012). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 3(1), 38-42. Available from: [Link].

-

Deranged Physiology. Class I antiarrhythmic agents. DerangedPhysiology.com. Available from: [Link].

-

PubMed. Solid-phase synthesis of lidocaine and procainamide analogues using backbone amide linker (BAL) anchoring. National Library of Medicine. Available from: [Link].

-

Popolo, A., et al. (2013). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 18(3), 2809-2821. Available from: [Link].

-

SIELC Technologies. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. SIELC. Available from: [Link].

-

Mohrig, J. R., et al. (1995). The Preparation of Lidocaine. Journal of Chemical Education, 72(10), A212. Available from: [Link].

-

LITFL. Antiarrhythmics - Part One. Life in the Fast Lane. Available from: [Link].

-

ResearchGate. The tert-butyl group in chemistry and biology. ResearchGate. Available from: [Link].

-

Byer, J. D., et al. (2010). Exposure Assessment of Acetamide in Milk, Beef, and Coffee Using Xanthydrol Derivatization and Gas Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 58(23), 12140-12145. Available from: [Link].

-

University of California, Irvine. Synthesis of Lidocaine. UCI Department of Chemistry. Available from: [Link].

-

PubMed. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. National Library of Medicine. Available from: [Link].

-

Liu, T., et al. (2020). New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs. Frontiers in Pharmacology, 11, 1198. Available from: [Link].

-

Chemistry Steps. Synthesis of Lidocaine. ChemistrySteps.com. Available from: [Link].

-

ChemRxiv. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. Available from: [Link].

-

ResearchGate. (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available from: [Link].

-

Lecturio. Class 1 Antiarrhythmic Drugs (Sodium Channel Blockers). Lecturio.com. Available from: [Link].

-

PubChem. (4R-cis)-6-[(Acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester. National Center for Biotechnology Information. Available from: [Link].

Sources

- 1. N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide | C16H26N2O | CID 216413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of Lidocaine - Chemistry Steps [chemistrysteps.com]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide | 94266-17-8 [chemicalbook.com]

- 10. CAS#:94266-17-8 | N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide | Chemsrc [chemsrc.com]

- 11. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide | SIELC Technologies [sielc.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]

- 14. partone.litfl.com [partone.litfl.com]

- 15. derangedphysiology.com [derangedphysiology.com]

- 16. New Progress in Understanding the Cellular Mechanisms of Anti-arrhythmic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Abstract

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a research chemical identified as a potential metabolite of the widely used alpha-adrenergic agonist, Xylometazoline.[1] While the pharmacological profile of this compound is not extensively characterized in publicly available literature, its structural analogy to Xylometazoline provides a strong basis for hypothesizing its mechanism of action. This technical guide synthesizes the available information, proposes a putative mechanism centered on adrenergic receptor modulation, and provides a comprehensive framework of experimental protocols for its rigorous scientific investigation. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of novel adrenergic agents.

Introduction and Physicochemical Properties

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, with the CAS number 94266-17-8, is an organic compound characterized by a xylylacetamide core structure.[2] Its IUPAC name is N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide.[2] The presence of a tert-butyl group and a xylyl moiety suggests significant lipophilicity, while the aminoethyl side chain introduces a basic and hydrophilic character.[1]

Table 1: Physicochemical Properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

| Property | Value | Source |

| Molecular Formula | C16H26N2O | [2] |

| Molecular Weight | 262.39 g/mol | [2] |

| Boiling Point (Predicted) | 440.5 ± 45.0 °C | [3] |

| Density (Predicted) | 0.993 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 15.40 ± 0.46 | [3] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [3] |

The structural similarity to Xylometazoline, a known α1 and α2 adrenergic receptor agonist, is the cornerstone of the mechanistic hypothesis presented in this guide.[4][5] Xylometazoline's clinical application as a nasal decongestant stems from its ability to constrict blood vessels in the nasal mucosa by activating these receptors.[6][7]

Caption: Chemical structures of the topic compound and Xylometazoline.

Proposed Mechanism of Action: Adrenergic Receptor Modulation

Based on its structural heritage, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is hypothesized to function as a modulator of adrenergic receptors. Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of the catecholamines, norepinephrine and epinephrine. They are broadly classified into α and β subtypes, each with further divisions.[8]

Given that Xylometazoline is an agonist at both α1 and α2 adrenergic receptors, it is plausible that its metabolite retains affinity for these receptors.[4][5] The nature of this interaction, whether it is agonistic, antagonistic, or biased, requires empirical determination.

Interaction with α1-Adrenergic Receptors

Activation of α1-adrenergic receptors, which are coupled to Gq/11 proteins, initiates a signaling cascade that results in the activation of phospholipase C (PLC).[9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] This pathway is central to smooth muscle contraction.[11]

Interaction with α2-Adrenergic Receptors

α2-adrenergic receptors are typically coupled to Gi/o proteins.[8] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[8] This reduction in cAMP has various downstream effects, including the modulation of ion channel activity and the inhibition of neurotransmitter release.

Caption: Proposed signaling pathways for α1 and α2-adrenergic receptors.

Experimental Protocols for Mechanistic Elucidation

A systematic approach is required to definitively characterize the mechanism of action of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. The following experimental protocols provide a self-validating framework for this investigation.

Sources

- 1. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide CAS#: 94266-17-8 [m.chemicalbook.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide | 94266-17-8 [chemicalbook.com]

- 4. Xylometazoline - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. What is the mechanism of Xylometazoline Hydrochloride? [synapse.patsnap.com]

- 7. Xylometazoline | C16H24N2 | CID 5709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a compound structurally related to the well-established α-adrenergic agonist Xylometazoline, presents a compelling case for investigation within the realm of adrenergic pharmacology. This technical guide provides a comprehensive overview of its chemical identity, and, by leveraging its established relationship with Xylometazoline, logically infers its potential biological activities and mechanism of action. While direct experimental data on its pharmacological profile remains to be published, this document serves as a foundational resource for researchers poised to explore its therapeutic and pharmacological potential. We will delve into the known adrenergic signaling pathways, propose experimental workflows for its characterization, and provide a framework for its synthesis and analysis, thereby equipping scientists with the necessary tools to unlock the biological significance of this intriguing molecule.

Introduction: Unveiling a Potential Adrenergic Modulator

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, identified as a key impurity and related compound of the nasal decongestant Xylometazoline, stands as a molecule of significant interest for pharmacological exploration.[1] Its structural similarity to Xylometazoline, a known α-adrenergic agonist, strongly suggests a potential interaction with the adrenergic system, a critical signaling pathway that regulates a myriad of physiological processes.[2] This guide will synthesize the available chemical and analytical data for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide and, through a scientifically grounded inferential approach, explore its likely biological activities, mechanisms of action, and potential therapeutic implications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its biological investigation. The key properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide are summarized in the table below.

| Property | Value | Source |

| CAS Number | 94266-17-8 | [3] |

| Molecular Formula | C₁₆H₂₆N₂O | [3] |

| Molecular Weight | 262.39 g/mol | [4] |

| IUPAC Name | N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide | [3] |

| Synonyms | Xylometazoline Impurity A, N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide | [5] |

| Boiling Point (Predicted) | 440.5 ± 45.0 °C | [4] |

| Density (Predicted) | 0.993 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 15.40 ± 0.46 | [4] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [4] |

Inferred Biological Activity and Mechanism of Action: A Link to Adrenergic Signaling

The primary hypothesis for the biological activity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is its function as a modulator of adrenergic receptors, based on its identity as a related compound to Xylometazoline.[1] Xylometazoline exerts its well-documented vasoconstrictive effects through direct agonism at α-adrenergic receptors, leading to its widespread use as a nasal decongestant.[2] A patent for Xylometazoline hydrochloride specifies its direct excitatory action on α1-adrenergic receptors in blood vessels.[6] Further research has shown that Xylometazoline has an affinity for both α1A and α2B-adrenoceptors.[7]

Given the shared core chemical scaffold, it is highly probable that N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide also binds to and modulates the activity of one or more subtypes of adrenergic receptors. The nature of this modulation, whether agonistic or antagonistic, and its selectivity profile across the various α- and β-adrenergic receptor subtypes remain to be experimentally determined.

The Adrenergic Signaling Pathway: A Potential Target

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to the sympathetic nervous system's "fight-or-flight" response. Upon activation by endogenous catecholamines like epinephrine and norepinephrine, they initiate downstream signaling cascades that regulate cardiovascular function, metabolism, and smooth muscle contraction.

Proposed Experimental Workflows for Biological Characterization

To elucidate the precise biological activity of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a systematic experimental approach is necessary. The following workflows provide a roadmap for its comprehensive pharmacological profiling.

A. Radioligand Binding Assays: Determining Receptor Affinity

The initial step is to ascertain whether the compound binds to adrenergic receptors and to quantify its affinity.

Protocol:

-

Membrane Preparation: Prepare cell membrane fractions from cell lines recombinantly expressing specific human α- and β-adrenergic receptor subtypes (e.g., HEK293 cells).

-

Radioligand Selection: Utilize commercially available radiolabeled antagonists with high affinity for each receptor subtype (e.g., [³H]-prazosin for α₁, [³H]-yohimbine for α₂, [³H]-dihydroalprenolol for β).

-

Competition Binding Assay: Incubate the membrane preparations with a fixed concentration of the radioligand in the presence of increasing concentrations of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves.

B. Functional Assays: Assessing Agonist or Antagonist Activity

Once binding is confirmed, functional assays are crucial to determine the compound's effect on receptor signaling.

Protocol (for Gq-coupled α₁ receptors):

-

Cell Culture: Culture cells expressing the α₁-adrenergic receptor subtype of interest.

-

Calcium Mobilization Assay: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Treatment: Stimulate the cells with varying concentrations of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists, in the presence of a known agonist) from the dose-response curves.

C. In Vitro and In Vivo Models: Evaluating Physiological Effects

Based on the in vitro data, appropriate tissue or animal models can be selected to investigate the physiological effects of the compound.

-

Isolated Tissue Preparations: Utilize isolated blood vessel preparations (e.g., aortic rings) to assess vasoconstrictor or vasodilatory effects.

-

Animal Models: In vivo studies in appropriate animal models can be conducted to evaluate effects on blood pressure, heart rate, and nasal congestion.

Synthesis and Analytical Methodologies

A. Postulated Synthesis Route

B. Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis and purification of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) has been described for its separation.[8]

Conclusion and Future Directions

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide represents a promising, yet underexplored, chemical entity with a high probability of interacting with the adrenergic system. Its structural relationship to Xylometazoline provides a strong rationale for its investigation as a potential modulator of α-adrenergic receptors. The experimental workflows outlined in this guide offer a clear path forward for its comprehensive pharmacological characterization. Future research should focus on executing these studies to definitively determine its receptor binding profile, functional activity, and potential therapeutic applications. Such investigations will not only elucidate the biological role of this specific compound but also contribute to a broader understanding of the structure-activity relationships of adrenergic ligands.

References

- Google Patents. Method for measuring impurity A in xylometazoline hydrochloride.

-

LookChem. Cas 94266-17-8,N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

-

GSRS. N-(2-AMINOETHYL)-2-(4-(TERT-BUTYL)-2,6-DIMETHYLPHENYL)ACETAMIDE. [Link]

-

SIELC Technologies. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

-

Medicines Evaluation Board. Public Assessment Reports of the Medicines Evaluation Board in the Netherlands Xylometazoline HCl 0.5 mg/ml and 1 mg. [Link]

-

PubChem. N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide. [Link]

-

ChemSrc. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. [Link]

-

PubChem. Xylometazoline. [Link]

Sources

- 1. Development of a nasal spray containing xylometazoline hydrochloride and iota-carrageenan for the symptomatic relief of nasal congestion caused by rhinitis and sinusitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xylometazoline | C16H24N2 | CID 5709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide CAS#: 94266-17-8 [m.chemicalbook.com]

- 5. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide | 94266-17-8 [chemicalbook.com]

- 6. CN101576539A - Method for measuring impurity A in xylometazoline hydrochloride - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic pathway for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. The document is intended for an audience of researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology for the synthesis, grounded in established chemical principles. The guide elucidates the rationale behind the selection of precursors, reaction conditions, and purification methods. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is recognized as a significant impurity of the pharmaceutical compound Xylometazoline, making its synthesis crucial for analytical and reference standard purposes[1][2][3].

Introduction and Strategic Overview

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, with the IUPAC name N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide, is a key organic molecule in pharmaceutical research and development[4]. Its structural similarity to active pharmaceutical ingredients necessitates a reliable synthetic route to obtain pure samples for analytical standard development, impurity profiling, and toxicological studies.

The synthetic strategy detailed herein follows a convergent approach, beginning with commercially available or readily synthesizable starting materials. The pathway is designed for efficiency and scalability, with each step employing well-understood and widely practiced organic transformations. The overall synthesis can be dissected into three primary stages:

-

Stage 1: Synthesis of the Core Aromatic Precursor: Preparation of 4-tert-butyl-2,6-dimethylaniline.

-

Stage 2: Formation of the Chloroacetamide Intermediate: Acylation of the aniline derivative with chloroacetyl chloride.

-

Stage 3: Final Amination: Nucleophilic substitution of the chloro group with ethylenediamine to yield the target molecule.

This guide will provide a detailed experimental protocol for each stage, accompanied by a discussion of the underlying chemical principles and justifications for the chosen methodologies.

Synthesis Pathway and Experimental Protocols

The logical flow of the synthesis is depicted in the following workflow diagram:

Caption: Synthetic workflow for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Stage 1: Synthesis of 4-tert-butyl-2,6-dimethylaniline

The synthesis of the core aromatic precursor, 4-tert-butyl-2,6-dimethylaniline, begins with the commercially available 2,6-dimethylphenol.

This transformation can be achieved through a high-temperature, high-pressure reaction with ammonia in the presence of a suitable catalyst. A patented method describes the conversion of 2,6-dimethylphenol to 2,6-dimethylaniline with high yield[5][6].

-

Protocol:

-

In a high-pressure reaction vessel, place one molar equivalent of 2,6-dimethylphenol, 0.1 molar equivalents of 2,6-dimethyl cyclohexanone (as a co-catalyst), and a platinum-based catalyst (e.g., 0.1 wt% on silica-alumina support)[5].

-

Add three molar equivalents of aqueous ammonia (e.g., 29% solution)[5].

-

Seal the vessel and heat to 300°C while stirring. Maintain this temperature for 4 hours[5].

-

After cooling, filter off the catalyst.

-

The product, 2,6-dimethylaniline, can be isolated by distillation of the filtrate[5].

-

-

Expertise & Experience: The use of a co-catalyst like 2,6-dimethyl cyclohexanone is crucial for the efficiency of this amination reaction. The high temperature and pressure are necessary to overcome the activation energy for the nucleophilic aromatic substitution of the hydroxyl group.

The introduction of the tert-butyl group at the para-position is achieved through a Friedel-Crafts alkylation reaction. The steric hindrance from the two methyl groups directs the bulky tert-butyl group to the less hindered para-position.

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of 2,6-dimethylaniline in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in portions (approximately 1.1 molar equivalents).

-

To the cooled and stirred mixture, add tert-butyl chloride (approximately 1.2 molar equivalents) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into ice-cold water.

-

Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-tert-butyl-2,6-dimethylaniline.

-

-

Expertise & Experience: The choice of a Lewis acid catalyst is critical in Friedel-Crafts reactions. Aluminum chloride is a common and effective choice for this type of alkylation[7]. The reaction is performed at low temperatures to control the exothermicity and minimize side reactions. The para-substitution is favored due to the directing effects of the amino group and the steric hindrance of the ortho-methyl groups[8].

Stage 2: Synthesis of N-(4-tert-butyl-2,6-dimethylphenyl)-2-chloroacetamide

This stage involves the acylation of the synthesized aniline with chloroacetyl chloride. This reaction is a standard method for the formation of α-chloro amides, which are versatile intermediates in organic synthesis[9].

-

Protocol:

-

Dissolve one molar equivalent of 4-tert-butyl-2,6-dimethylaniline in a suitable solvent like glacial acetic acid or an inert organic solvent such as dichloromethane in a round-bottom flask[10].

-

Add a base, such as sodium acetate, to neutralize the hydrochloric acid byproduct that is formed during the reaction[11].

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride (approximately 1.1 molar equivalents) to the stirred solution[10].

-

After the addition, allow the reaction to proceed at room temperature for a few hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash it with water.

-

The crude N-(4-tert-butyl-2,6-dimethylphenyl)-2-chloroacetamide can be purified by recrystallization from a suitable solvent like ethanol.

-

-

Expertise & Experience: The use of a base is essential to prevent the protonation of the starting aniline by the HCl generated, which would render it unreactive. The acylation of anilines with acid chlorides is a rapid and generally high-yielding reaction[10].

Stage 3: Synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

The final step is the nucleophilic substitution of the chlorine atom in the chloroacetamide intermediate with an amino group from ethylenediamine.

-

Protocol:

-

In a round-bottom flask, dissolve one molar equivalent of N-(4-tert-butyl-2,6-dimethylphenyl)-2-chloroacetamide in a suitable solvent such as toluene or ethanol.

-

Add a large excess of ethylenediamine (e.g., 5-10 molar equivalents). The excess ethylenediamine also acts as a base to neutralize the HCl formed.

-

Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethylenediamine and solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining ethylenediamine hydrochloride salt.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the final product, N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, by column chromatography on silica gel.

-

-

Expertise & Experience: Using a large excess of ethylenediamine favors the monosubstitution product and minimizes the formation of the disubstituted byproduct. The reaction is a classic example of a nucleophilic substitution (SN2) reaction.

Quantitative Data Summary

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Approximate Reaction Time |

| 1.1 | 2,6-Dimethylphenol | NH₃ (aq), 2,6-Dimethyl cyclohexanone, Pt/Silica-Alumina | - | 300°C | 4 hours |

| 1.2 | 2,6-Dimethylaniline, tert-Butyl chloride | AlCl₃ | Dichloromethane | 0°C to RT | 2-4 hours |

| 2 | 4-tert-butyl-2,6-dimethylaniline, Chloroacetyl chloride | Sodium Acetate | Glacial Acetic Acid | 0°C to RT | 1-3 hours |

| 3 | N-(4-tert-butyl-2,6-dimethylphenyl)-2-chloroacetamide | Ethylenediamine | Toluene | Reflux | 4-8 hours |

Visualization of Key Relationships

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.

Caption: Logical progression of the synthesis pathway.

Conclusion

This technical guide has outlined a comprehensive and scientifically sound synthetic pathway for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. By breaking down the synthesis into three manageable stages, this guide provides researchers with a clear and actionable protocol. The detailed explanations of the chemical principles behind each step are intended to empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific needs. The availability of a reliable synthesis for this compound is paramount for the quality control and safety assessment of pharmaceutical products containing Xylometazoline.

References

- Google Patents. US3931298A - Chemical process for forming 2,6-dimethylaniline.

- Google Patents. US4609760A - Process for the preparation of 2,6-xylidine.

-

Sciencemadness Discussion Board. 2,6-dimethylaniline. Retrieved from [Link]

-

SIELC Technologies. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from [Link]

-

Chemsrc. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from [Link]

-

PrepChem.com. Synthesis of 2,6-dimethylaniline. Retrieved from [Link]

-

ResearchGate. N-(2,6-Dimethylphenyl)acetamide. Retrieved from [Link]

-

San Diego Miramar College. The 2-Step Synthesis of Lidocaine. Retrieved from [Link]

-

University of Missouri–St. Louis. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

-

University of California, San Diego. Chem 302L / Su07 The Synthesis of Lidocaine. Retrieved from [Link]

-

ResearchGate. N,N‐Dimethyl‐2,4,6‐tri‐tert‐butylaniline: Preparation and properties. Retrieved from [Link]

-

Masaryk University. 2. Lidocaine. Retrieved from [Link]

-

ResearchGate. (a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2). (i).... Retrieved from [Link]

-

SciSpace. Mechanism of Catalytic Alkylation of 2,6-di-tert-Butylphenol by Methyl Acrylate. Retrieved from [Link]

- Google Patents. CN100376545C - N, the preparation method of N-dimethyl chloroacetamide.

-

Scribd. Friedel-Crafts Alkylation Lab Guide. Retrieved from [Link]

-

PubChem. METHOD FOR PREPARING LIDOCAINE INTERMEDIATE α-CHLOROACETYL-2,6-DIMETHYLANILINE AND LIDOCAINE WITHOUT ADDING ADDITIONAL ALKALI. Retrieved from [Link]

-

ResearchGate. XYLOMETAZOLINE BASE SUITABLE FOR USE IN LIPOPHILIC DRUG PRODUCTS. Retrieved from [Link]

-

EduBirdie. Lidocaine Synthesis Lab. Retrieved from [Link]

-

Pharmaffiliates. Xylometazoline-impurities. Retrieved from [Link]

-

USP. Xylometazoline Hydrochloride Nasal Solution. Retrieved from [Link]

-

YouTube. A Friedel Crafts Reaction. Retrieved from [Link]

-

ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from [Link]

-

Veeprho. Xylometazoline EP Impurity A. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. US3931298A - Chemical process for forming 2,6-dimethylaniline - Google Patents [patents.google.com]

- 6. US4609760A - Process for the preparation of 2,6-xylidine - Google Patents [patents.google.com]

- 7. cerritos.edu [cerritos.edu]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. people.chem.umass.edu [people.chem.umass.edu]

- 11. home.sandiego.edu [home.sandiego.edu]

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide

Introduction

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a molecule of significant interest in pharmaceutical research and development, is recognized as a potential metabolite and a known impurity of Xylometazoline.[1] Xylometazoline is a widely used alpha-adrenergic agonist for nasal decongestion, acting on alpha-1 and alpha-2 adrenergic receptors to induce vasoconstriction in the nasal mucosa.[2][3][4] Understanding the molecular characteristics of its metabolites and impurities is paramount for a comprehensive pharmacological and toxicological profile of the parent drug. This guide provides a detailed exploration of the molecular structure, properties, and analytical methodologies for N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, tailored for researchers, scientists, and drug development professionals.

Molecular Identity and Physicochemical Properties

The fundamental identification of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is established through its chemical nomenclature and registry numbers.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | N-(2-aminoethyl)-2-(4-tert-butyl-2,6-dimethylphenyl)acetamide | [5] |

| CAS Number | 94266-17-8 | [6] |

| Molecular Formula | C₁₆H₂₆N₂O | [5] |

| Molecular Weight | 262.39 g/mol | [7] |

| Synonyms | Xylometazoline Impurity A, N-(2-Aminoethyl)-4-(1,1-dimethylethyl)-2,6-dimethylbenzeneacetamide | [8] |

The physicochemical properties of a compound are critical in determining its behavior in biological systems and during formulation. While experimental data for this specific molecule is scarce, predictive models provide valuable initial insights.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source(s) |

| Boiling Point | 440.5 ± 45.0 °C at 760 mmHg | [7] |

| Density | 0.993 ± 0.06 g/cm³ | [7] |

| pKa | 15.40 ± 0.46 | [9] |

| LogP | 3.75890 | [10] |

| Solubility | Slightly soluble in Chloroform and Methanol | [9] |

Molecular Structure and Elucidation

The molecular structure of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide comprises a substituted xylyl group linked via an acetamide bridge to an aminoethyl moiety. This structure suggests a combination of lipophilic (tert-butyl-xylyl group) and hydrophilic (aminoethyl and amide groups) regions, influencing its solubility and potential interactions with biological targets.

Spectroscopic Characterization (Predicted)

Definitive structural elucidation relies on spectroscopic techniques. In the absence of published experimental spectra, the following sections detail the expected spectral characteristics based on the known structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the xylyl ring, the methylene protons of the acetamide and aminoethyl groups, the methyl protons of the xylyl and tert-butyl groups, and the amine and amide protons. The integration of these signals would confirm the number of protons in each chemical environment.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for the aromatic carbons, the carbonyl carbon of the amide, the methylene carbons, and the methyl carbons of the xylyl and tert-butyl groups.

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, aiding in structural confirmation.[11][12] For N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, the protonated molecule [M+H]⁺ would be expected at m/z 263.21. A plausible fragmentation pathway would involve cleavage of the amide bond and subsequent fragmentation of the side chains.[13][14]

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z (Predicted) | Proposed Fragment |

| 263.21 | [M+H]⁺ |

| 204.14 | [M - NH₂CH₂CH₂NH]⁺ |

| 189.12 | [M - C₂H₇N₂O]⁺ |

| 57.07 | [C(CH₃)₃]⁺ |

The IR spectrum would provide information about the functional groups present in the molecule.[15][16]

Table 4: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Functional Group |

| 3300-3500 | N-H stretching (amine and amide) |

| 2850-3000 | C-H stretching (aliphatic) |

| 1640-1680 | C=O stretching (amide I) |

| 1515-1570 | N-H bending (amide II) |

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

The proposed synthesis involves a nucleophilic substitution reaction between 2-chloro-N-(2,6-dimethyl-4-tert-butylphenyl)acetamide and an excess of ethylenediamine. The excess ethylenediamine acts as both the nucleophile and the base to neutralize the HCl byproduct.

Caption: Proposed synthesis of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-chloro-N-(2,6-dimethyl-4-tert-butylphenyl)acetamide (1 equivalent) in ethanol, add ethylenediamine (10 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove the ethylenediamine hydrochloride salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Isolation: Purify the crude product by column chromatography on silica gel to obtain the pure N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide.

Biological Context and Potential Pharmacological Activity

The primary interest in N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide stems from its relationship with Xylometazoline.[1]

Pharmacology of Xylometazoline

Xylometazoline is a direct-acting sympathomimetic agent that stimulates alpha-adrenergic receptors in the nasal mucosa.[3][10] This leads to vasoconstriction, reducing blood flow and swelling of the nasal passages, thereby alleviating congestion.[2] It has affinity for both α₁ and α₂ adrenergic receptors.[3][4]

Adrenergic Signaling Pathway

The vasoconstrictive effect of Xylometazoline is mediated through G-protein coupled adrenergic receptors, primarily leading to an increase in intracellular calcium concentration and subsequent smooth muscle contraction.

Caption: Simplified adrenergic signaling pathway of Xylometazoline.

Potential Activity of the Metabolite

The metabolic fate of Xylometazoline is not extensively documented in the literature. It is known to undergo hepatic metabolism, likely through oxidation and conjugation. The structure of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide suggests it could be a product of metabolic cleavage of the imidazoline ring of Xylometazoline. A critical question for drug development is whether this metabolite retains affinity for adrenergic receptors. Its structural dissimilarity to the parent compound, particularly the absence of the imidazoline ring, makes it plausible that its pharmacological activity is significantly altered. Further research, including receptor binding assays and functional studies, is necessary to determine the pharmacological profile of this molecule.

Analytical Methodologies

The detection and quantification of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, particularly as an impurity in Xylometazoline preparations, require robust analytical methods.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been described for the analysis of this compound.[18]

Table 5: HPLC Method Parameters

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV |

| Note | For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[18] |

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

-

Chromatographic System: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject a defined volume of the sample solution onto the column.

-

Data Acquisition: Monitor the eluent at a suitable UV wavelength and record the chromatogram.

-

Quantification: Determine the concentration of the analyte by comparing its peak area to that of a reference standard.

Safety and Handling

According to the Safety Data Sheet (SDS), N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is classified as toxic if swallowed.[19]

-

Hazard Statement: H301: Toxic if swallowed.[19]

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[19]

-

P270: Do not eat, drink or smoke when using this product.[19]

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.[19]

-

P405: Store locked up.[19]

-

P501: Dispose of contents/container to an approved waste disposal plant.[19]

-

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide is a molecule of significant relevance in the context of Xylometazoline pharmacology and quality control. While a complete experimental dataset for this compound is not currently available in the public domain, this guide provides a comprehensive overview of its known and predicted properties, a plausible synthetic route, and established analytical methodologies. Further research is warranted to experimentally validate the predicted spectroscopic and physicochemical data and to elucidate the specific biological activity of this compound. Such studies will be invaluable for a more complete understanding of the overall pharmacological and safety profile of Xylometazoline.

References

- Grebeniuk, D., Plesh, I., & Shovkova, Z. (2023). Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review.

-

Pharmacology of Xylometazoline ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, February 8). YouTube. Retrieved from [Link]

-

Chemsrc. (2025, August 25). N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from [Link]

- Corboz, A., & Pipkorn, U. (1989). [Pharmacological and clinical evalutation of nasal obstruction: application to xylometazoline]. Therapeutische Umschau. Revue therapeutique, 46(8), 534–539.

- Hoffmann, K., de Mey, C., & Sucker, H. (2001). Alpha-adrenoceptor agonistic activity of oxymetazoline and xylometazoline. Naunyn-Schmiedeberg's archives of pharmacology, 363(3), 246–259.

-

Wikipedia. (n.d.). Xylometazoline. Retrieved from [Link]

-

R Discovery. (2023, November 6). Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Nicotine. Retrieved from [Link]

- Google Patents. (n.d.). WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.

- Google Patents. (n.d.). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.

-

SIELC Technologies. (2018, May 16). N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride. Retrieved from [Link]

-

PubMed Central. (2024, March 18). Patent highlights August–September 2023. Retrieved from [Link]

-

PubMed Central. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

-

ResearchGate. (2009, August 26). XYLOMETAZOLINE BASE SUITABLE FOR USE IN LIPOPHILIC DRUG PRODUCTS. Retrieved from [Link]

-

Google Patents. (n.d.). (12) United States Patent. Retrieved from [Link]

-

MDPI. (2025, November 12). Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. Retrieved from [Link]

-

Justia Patents. (2011, June 23). preparation of ranolazine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Xylometazoline-impurities. Retrieved from [Link]

-

Chemsrc. (2025, August 25). N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide. Retrieved from [Link]

-

YouTube. (2023, June 2). Fragmentation in Mass Spectrometry. Retrieved from [Link]

-

USP. (n.d.). Xylometazoline Hydrochloride Nasal Solution. Retrieved from [Link]

-

Veeprho. (n.d.). Xylometazoline EP Impurity A | CAS 94266-17-8. Retrieved from [Link]

-

ATB. (n.d.). N-(4-Acetylphenyl)acetamide | C10H11NO2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

MDPI. (n.d.). Native Mass Spectrometry in Fragment-Based Drug Discovery. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetamide, N-[2-[[(2-bromo-4,6-dimethylphenyl)methyl]thio]phenyl]- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and... | Download Scientific Diagram. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Xylometazoline - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide | 94266-17-8 [chemicalbook.com]

- 7. CAS#:94266-17-8 | N-(2-aminoethyl)-4-tert-butyl-2,6-xylylacetamide | Chemsrc [chemsrc.com]

- 8. N-(2-Aminoethyl)-2-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]acetamide Hydrochloride | C16H27ClN2O | CID 129318375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Pharmacodynamics of Topical Decongestants Xylometazoline and Oxymetazoline: A Literature Review - R Discovery [discovery.researcher.life]

- 10. Xylometazoline | C16H24N2 | CID 5709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide | SIELC Technologies [sielc.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide: A Known Impurity and Potential Metabolite of Xylometazoline

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of N-(2-Aminoethyl)-4-tert-butyl-2,6-xylylacetamide, a compound identified as a significant impurity and a putative metabolite of the widely used nasal decongestant, xylometazoline. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the scientific rationale behind the methodologies, ensuring a deeper understanding for professionals in drug development and analytical sciences.

Introduction: The Significance of Characterizing Xylometazoline-Related Compounds